1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
Description
This compound features a piperidine core substituted at the 3-position with a 1-methyl-1H-pyrazol-3-yl group and a 3-(trifluoromethyl)phenyl ethanone moiety. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the pyrazole-piperidine scaffold is common in medicinal chemistry for modulating receptor interactions . The molecular formula is C₁₉H₂₁F₃N₃O, with a molecular weight of 364.39 g/mol.
Properties
IUPAC Name |
1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O/c1-23-9-7-16(22-23)14-5-3-8-24(12-14)17(25)11-13-4-2-6-15(10-13)18(19,20)21/h2,4,6-7,9-10,14H,3,5,8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGYBQQGSKJZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H27N3O |
| Molecular Weight | 327.45 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to our compound. A study on trifluoromethyl phenyl derivatives showed that compounds with similar structures exhibited potent antibacterial activities against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis. These compounds demonstrated low toxicity to human cells and a low tendency for bacteria to develop resistance through mutation .
Case Study: Trifluoromethyl Phenyl Derivatives
In a study involving a series of pyrazole derivatives, compounds were tested for their minimum inhibitory concentration (MIC) against S. aureus. The results indicated that certain derivatives had MIC values as low as 0.5 μg/mL, suggesting strong antibacterial activity. Furthermore, in vivo studies showed no harmful effects at doses up to 50 mg/kg in mouse models .
Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory properties. A review highlighted various substituted pyrazoles that exhibited significant anti-inflammatory effects, outperforming standard treatments like diclofenac sodium in specific assays . The mechanism of action typically involves the inhibition of pro-inflammatory cytokines and pathways such as NF-kB.
Experimental Evidence
In a study focused on pyrazole compounds, several derivatives were evaluated for their ability to inhibit inflammatory markers in vitro. Compounds demonstrated IC50 values ranging from 50 to 100 nM against various inflammatory stimuli, indicating potential therapeutic applications for inflammatory diseases .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored extensively. Research indicates that compounds with similar structures can inhibit cancer cell proliferation across multiple cancer lines. For instance, one study reported that certain pyrazole derivatives inhibited the growth of Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, suggesting a broader application in oncology beyond traditional uses .
The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression. Docking studies have suggested that these compounds interact with key proteins involved in cancer cell survival and proliferation.
Comparison with Similar Compounds
Piperidine Derivatives with Heterocyclic Substitutions
- 1-(3-(Piperidin-1-yl)Phenyl)Ethanone (CAS 39911-01-8): Molecular formula: C₁₃H₁₇NO Molecular weight: 203.28 g/mol Key features: Lacks the pyrazole and CF₃ groups but shares the piperidine-ethanone scaffold. The absence of CF₃ reduces lipophilicity (predicted density: 1.052 g/cm³ vs. ~1.2 g/cm³ for the target compound) .
- 1-(4-(6-(1H-1,2,4-Triazol-1-yl)Pyrimidin-4-yl)Piperazin-1-yl)-2-(3-(Trifluoromethyl)Phenyl)Ethanone (CAS 1705351-21-8): Molecular formula: C₁₉H₁₈F₃N₇O Molecular weight: 417.4 g/mol Key features: Replaces pyrazole with a triazolyl-pyrimidine group and uses a piperazine ring.
Pyrazole-Containing Compounds
- 1-(5-Hydroxy-1-Phenyl-3-Trifluoromethyl-1H-Pyrazol-1-yl)Ethanone: Molecular formula: C₁₂H₉F₃N₂O₂ Molecular weight: 270.21 g/mol Key features: Shares the CF₃-substituted pyrazole but lacks the piperidine linker.
- 1-Ethyl-6-Fluoro-1H-Indazol-3-yl)(4-(2-(Trifluoromethyl)Phenyl)Piperidin-1-yl)Methanone: Molecular formula: C₂₃H₂₁F₄N₃O Molecular weight: 431.43 g/mol Key features: Replaces pyrazole with an indazole ring.
Trifluoromethylphenyl-Containing Compounds
- 1-(3-(Trifluoromethyl)Phenyl)Pyrrolidin-3-ol: Molecular formula: C₁₁H₁₂F₃NO Molecular weight: 231.21 g/mol Key features: Uses a pyrrolidine ring instead of piperidine. The hydroxyl group improves solubility but may reduce metabolic stability compared to the ethanone group in the target compound .
- 1-(4-(4-(3-(Furan-2-yl)-1H-Pyrazol-5-yl)Piperidin-1-yl)-3-Nitrophenyl)Ethanone: Molecular formula: C₂₁H₂₁N₄O₄ Molecular weight: 393.42 g/mol Key features: Incorporates a furan-substituted pyrazole and nitro group.
Structural and Functional Analysis
Substituent Effects on Pharmacokinetics
- Lipophilicity: The CF₃ group in the target compound increases logP (~2.5 estimated) compared to non-CF₃ analogs (e.g., 1-(3-(Piperidin-1-yl)Phenyl)Ethanone, logP ~1.8) .
- Metabolic Stability : Piperidine-pyrazole scaffolds resist oxidative metabolism better than pyrrolidine or indazole derivatives .
Data Table: Key Properties of Compared Compounds
Q & A
How can the synthesis of this compound be optimized to improve yield and purity?
Answer:
Optimization involves adjusting reaction conditions such as solvent choice, temperature, and catalyst selection. For example, refluxing with hydrazine hydrate in glacial acetic acid for 4 hours under controlled conditions (e.g., inert atmosphere) can minimize side reactions . Catalysts like piperidine (used in analogous syntheses) may enhance reaction efficiency . Post-synthesis purification via recrystallization (e.g., ethanol/chloroform mixtures) or column chromatography can improve purity. Advanced techniques like microwave-assisted synthesis or flow chemistry could further reduce reaction times and byproduct formation.
What advanced spectroscopic and computational methods are recommended for structural elucidation?
Answer:
- NMR Spectroscopy: High-resolution H and C NMR can confirm the piperidine and trifluoromethylphenyl moieties, with DEPT-135 aiding in distinguishing CH groups .
- Mass Spectrometry (HRMS): Exact mass analysis validates molecular formula and fragmentation patterns.
- X-ray Crystallography: Single-crystal analysis resolves stereochemistry and hydrogen-bonding interactions, as demonstrated for structurally related pyrazole derivatives .
- DFT Calculations: Predict vibrational frequencies (IR) and electronic properties (e.g., HOMO-LUMO gaps) to cross-validate experimental data .
How should researchers design experiments to evaluate its pharmacokinetic properties?
Answer:
- In Vitro Assays: Use Caco-2 cell monolayers to assess permeability and liver microsomes for metabolic stability.
- Protein Binding: Employ equilibrium dialysis to measure plasma protein binding.
- In Vivo Studies: Radiolabel the compound (e.g., C) for bioavailability and tissue distribution studies in rodent models.
- Metabolite Identification: LC-MS/MS coupled with enzymatic hydrolysis can detect phase I/II metabolites .
How can contradictions in reported biological activity data be resolved?
Answer:
- Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and assay conditions (e.g., ATP levels in viability assays).
- Dose-Response Analysis: Compare EC/IC values across studies to identify potency thresholds.
- Meta-Analysis: Use statistical tools (e.g., Forest plots) to aggregate data from independent studies and assess heterogeneity .
What computational strategies predict target interactions and selectivity?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases or GPCRs. Validate with MD simulations (e.g., GROMACS) to assess stability .
- Pharmacophore Modeling: Identify critical substituents (e.g., trifluoromethyl group for lipophilicity) using tools like LigandScout.
- QSAR Studies: Corrogate substituent effects (e.g., pyrazole vs. piperidine modifications) on bioactivity .
What are the best practices for handling hazardous intermediates or byproducts?
Answer:
- Waste Segregation: Separate halogenated byproducts (e.g., chlorophenyl derivatives) and store in labeled, airtight containers .
- Neutralization Protocols: Treat acidic waste (e.g., acetic acid) with sodium bicarbonate before disposal.
- PPE Requirements: Use nitrile gloves, fume hoods, and respiratory protection during synthesis .
How should statistical methods be applied to pharmacological data analysis?
Answer:
- Experimental Design: Use split-plot designs to account for variables like dose, time, and biological replicates .
- ANOVA/MANOVA: Analyze variance in dose-response curves or toxicity data.
- Survival Analysis: Kaplan-Meier plots with log-rank tests for in vivo efficacy studies.
What derivatization strategies enhance bioactivity or solubility?
Answer:
- Pro-drug Synthesis: Introduce hydrolyzable groups (e.g., esters) to improve bioavailability.
- PEGylation: Attach polyethylene glycol chains to increase aqueous solubility.
- Heterocyclic Modifications: Replace the pyrazole ring with triazoles or imidazoles to explore new binding motifs .
How do substituents like trifluoromethyl or pyrazole influence biological activity?
Answer:
- Trifluoromethyl Group: Enhances metabolic stability and membrane permeability due to lipophilicity and electronegativity .
- Pyrazole Moiety: Acts as a hydrogen-bond acceptor, improving target affinity (e.g., kinase inhibition) .
- Piperidine Ring: Modulates conformational flexibility, affecting binding pocket compatibility .
What protocols ensure compound purity and stability during storage?
Answer:
- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .
- Stability Testing: Store aliquots at -20°C under argon and monitor degradation via LC-MS over 6–12 months.
- Lyophilization: For long-term storage, lyophilize in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
